molecular formula C34H41N7O12 B15127432 [4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

[4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Cat. No.: B15127432
M. Wt: 739.7 g/mol
InChI Key: UBKDHGGRAYVBDE-UHFFFAOYSA-N
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Description

[4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a complex organic compound. Compounds of this nature often have significant applications in various fields such as medicinal chemistry, biochemistry, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate typically involves multi-step organic synthesis. The process may include:

    Formation of the core structure: This involves the synthesis of the central phenyl ring with appropriate substituents.

    Introduction of functional groups: Amino, carbamoylamino, and nitrophenyl groups are introduced through various organic reactions such as amination, carbamoylation, and nitration.

    Coupling reactions: The final step often involves coupling reactions to attach the carbonate group.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch processing: Small-scale production using batch reactors.

    Continuous flow synthesis: For larger-scale production, continuous flow reactors may be used to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino and carbamoylamino groups.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.

    Substitution: Various substitution reactions can occur, particularly at the phenyl ring and the carbonate group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group may yield an amino derivative.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Bioconjugation: Used in the attachment of biomolecules for various assays and diagnostic applications.

Medicine

    Drug development:

Industry

    Materials science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate: Similar in structure but with different functional groups.

    This compound: Another similar compound with variations in the substituents.

Properties

Molecular Formula

C34H41N7O12

Molecular Weight

739.7 g/mol

IUPAC Name

[4-[[1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C34H41N7O12/c1-21(2)30(38-27(42)15-18-51-19-17-39-28(43)13-14-29(39)44)32(46)40(26(31(35)45)4-3-16-37-33(36)47)23-7-5-22(6-8-23)20-52-34(48)53-25-11-9-24(10-12-25)41(49)50/h5-14,21,26,30H,3-4,15-20H2,1-2H3,(H2,35,45)(H,38,42)(H3,36,37,47)

InChI Key

UBKDHGGRAYVBDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCN3C(=O)C=CC3=O

Origin of Product

United States

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